N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide
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Description
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Interaction with Biological Molecules
One study focused on synthesizing derivatives related to N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide, exploring their fluorescence binding with bovine serum albumin. This research provides insights into the interactions between these compounds and protein molecules, which could be crucial for understanding their biological activities (Fa-Yan Meng et al., 2012).
Anticancer and Anti-inflammatory Applications
Another significant area of research involves evaluating the anticancer and anti-inflammatory properties of pyrimidine derivatives. For instance, a novel series of pyrazolopyrimidines derivatives have been synthesized and tested for their cytotoxic (against HCT-116 and MCF-7 cancer cell lines) and 5-lipoxygenase inhibition activities, showing promising results in the development of new therapeutic agents (A. Rahmouni et al., 2016).
Designing New Pharmacophores for Anticancer Agents
Research on functionalized amino acid derivatives, including those related to the subject compound, has indicated potential in designing new anticancer agents. Specific compounds have shown interesting cytotoxicity in ovarian and oral cancers, highlighting the potential for these molecules to contribute to cancer therapy development (Vivek Kumar et al., 2009).
Antiviral Activity
The antiviral activity of certain thiazole C-nucleosides, synthesized from precursors including pyrimidine derivatives, has been studied. These compounds were evaluated for their effectiveness against various viruses, demonstrating the potential for the development of new antiviral drugs (P. C. Srivastava et al., 1977).
Catalytic Applications in Organic Synthesis
The compound has also been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, which were highly active in catalyzing the Suzuki reaction in aqueous media. This research opens new avenues for the development of efficient catalysts for organic synthesis (N. A. Bumagin et al., 2019).
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-14-12-20(25-15(2)24-14)27-32(29,30)18-10-8-17(9-11-18)26-21(28)22-23-13-19(31-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRMDFWNXUTPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.